molecular formula C20H27N3O B5900411 5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide

5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide

Cat. No.: B5900411
M. Wt: 325.4 g/mol
InChI Key: LAKGWGOTQRAXJH-UHFFFAOYSA-N
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Description

5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by its complex structure, which includes a butyl group, a methyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide typically involves a multi-step process One common method starts with the preparation of the pyridine-2-carboxamide core This can be achieved through the reaction of pyridine-2-carboxylic acid with an appropriate amine under dehydrating conditions The butyl and methyl groups are then introduced through alkylation reactions, using reagents such as butyl bromide and methyl iodide, respectively

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyridine-2-carboxamide: A simpler analog with similar structural features but lacking the butyl and 4-methylpyridin-2-yl groups.

    5-butylpyridine-2-carboxamide: Similar in structure but without the N-methyl and 4-methylpyridin-2-yl groups.

    N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide: Lacks the butyl group but shares other structural elements.

Uniqueness

5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group, N-methyl group, and 4-methylpyridin-2-yl group allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-butyl-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-5-6-7-17-8-9-19(22-14-17)20(24)23(4)16(3)13-18-12-15(2)10-11-21-18/h8-12,14,16H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKGWGOTQRAXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)N(C)C(C)CC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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